1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine
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Overview
Description
1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,5-dimethoxyphenylsulfonyl group and a 2-fluorophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2,5-Dimethoxybenzenesulfonyl Chloride: This intermediate is prepared by reacting 2,5-dimethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of 1-(2,5-Dimethoxyphenylsulfonyl)piperazine: The sulfonyl chloride intermediate is then reacted with piperazine in the presence of a base such as triethylamine to form the sulfonylated piperazine derivative.
Introduction of the 2-Fluorophenyl Group: The final step involves the nucleophilic substitution of the sulfonylated piperazine with 2-fluorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the sulfonyl group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of sulfides and other reduced products.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the sulfonyl and fluorophenyl groups can enhance binding affinity and selectivity towards certain targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxyphenyl)-4-(2-fluorophenyl)piperazine: Lacks the sulfonyl group, which can affect its chemical reactivity and biological activity.
1-((2,5-Dimethoxyphenyl)sulfonyl)-4-phenylpiperazine: Lacks the fluorine atom, which can influence its electronic properties and interactions with molecular targets.
1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine: The position of the fluorine atom is different, which can alter its steric and electronic effects.
Uniqueness
1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both the sulfonyl and fluorophenyl groups can enhance its reactivity and binding affinity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-24-14-7-8-17(25-2)18(13-14)26(22,23)21-11-9-20(10-12-21)16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNNHZXMAPSTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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